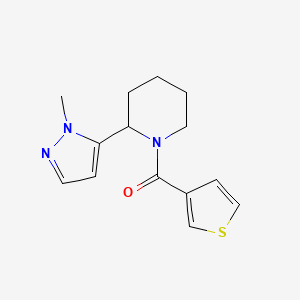![molecular formula C10H9N3O3 B2747814 2-[1-(hydroxyimino)-3-oxo-2,3-dihydro-1H-isoindol-2-yl]acetamide CAS No. 1807937-77-4](/img/structure/B2747814.png)
2-[1-(hydroxyimino)-3-oxo-2,3-dihydro-1H-isoindol-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
Oximes derived from α-keto amides, which this compound is a type of, have been reported to exhibit biological activity .
Mode of Action
It’s known that oximes derived from α-keto amides can undergo various reactions, including nucleophilic substitution of the halogen atom and subsequent oxidation to form the corresponding oximes .
Biochemical Pathways
It’s known that oximes derived from α-keto amides can exhibit biological activity, suggesting they may interact with various biochemical pathways .
Pharmacokinetics
The yields of n-substituted 2-(hydroxyimino)carboxylic acid amides, which this compound is a type of, can range from 22 to 92% , indicating potential variability in bioavailability.
Result of Action
It’s known that oximes derived from α-keto amides can exhibit biological activity , suggesting they may have various effects at the molecular and cellular level.
Action Environment
The synthesis of similar compounds has been accomplished in various aprotic solvents or ethanol at 80°c , suggesting that the compound’s action may be influenced by factors such as solvent and temperature.
Biochemische Analyse
Biochemical Properties
It is known that similar compounds have shown antioxidant activity .
Molecular Mechanism
Similar compounds have been shown to inhibit SHP2, a non-receptor protein tyrosine phosphatase, in a dose-dependent manner
Temporal Effects in Laboratory Settings
There is currently no available data on the temporal effects of 2-[1-(hydroxyimino)-3-oxo-2,3-dihydro-1H-isoindol-2-yl]acetamide in laboratory settings . Future studies should investigate the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been studied yet
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(hydroxyimino)-3-oxo-2,3-dihydro-1H-isoindol-2-yl]acetamide typically involves multistep procedures, starting from easily available precursors. One common synthetic route includes:
Formation of the Isoindoline Core: : This can be achieved through the cyclization of phthalic anhydride with primary amines, forming isoindole intermediates.
Introduction of the Hydroxyimino Group: : The oxime formation occurs via the reaction of the isoindole intermediate with hydroxylamine under acidic conditions, creating the hydroxyimino group.
Acetamide Formation: : The final step involves acylation, where the isoindole oxime intermediate reacts with acetyl chloride or acetic anhydride in the presence of a base to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound might be scaled up using continuous flow reactors to ensure consistency and efficiency. Optimized reaction conditions such as temperature, solvent choice, and reactant concentration are crucial for achieving high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : 2-[1-(hydroxyimino)-3-oxo-2,3-dihydro-1H-isoindol-2-yl]acetamide can undergo oxidation to form nitro derivatives.
Reduction: : The compound can be reduced to form amine derivatives.
Substitution: : The compound can participate in various substitution reactions due to the reactive functional groups present.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophiles like halides or amines under appropriate conditions.
Major Products
Oxidation: : Nitro-substituted isoindoline derivatives.
Reduction: : Amino-substituted isoindoline derivatives.
Substitution: : Various functionalized derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
This compound has several research applications:
Chemistry: : Used as an intermediate in the synthesis of complex molecules and polymers.
Biology: : Acts as a biochemical probe to study enzymatic pathways.
Medicine: : Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and proteins.
Industry: : Applied in the development of advanced materials with unique optical or electronic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[1-(Aminoimino)-3-oxo-2,3-dihydro-1H-isoindol-2-yl]acetamide
2-[1-(Hydroxyimino)-2,3-dihydro-1H-isoindol-3-one]
2-[1-(Hydroxyimino)-2,3-dihydro-1H-isoindol-3-ylidene]acetamide
Uniqueness
What sets 2-[1-(hydroxyimino)-3-oxo-2,3-dihydro-1H-isoindol-2-yl]acetamide apart is its distinct combination of functional groups that confer both stability and reactivity. This allows it to participate in a wide range of chemical reactions and makes it versatile in different scientific applications. Its unique structure also enables specific interactions with biological targets, enhancing its potential in medicinal chemistry.
That covers the essential aspects of this compound, painting a complete picture from its synthesis to its applications. Let me know if there’s anything else you’d like to dive into!
Eigenschaften
IUPAC Name |
2-(1-hydroxy-3-nitrosoisoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c11-8(14)5-13-9(12-16)6-3-1-2-4-7(6)10(13)15/h1-4,15H,5H2,(H2,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJBMHICUSTSQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N(C(=C2C=C1)O)CC(=O)N)N=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2747734.png)
![1-(4-Methoxyphenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone](/img/structure/B2747735.png)
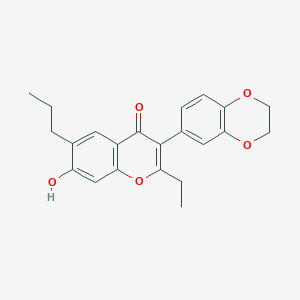
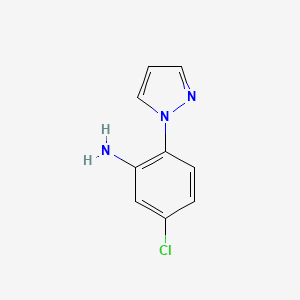
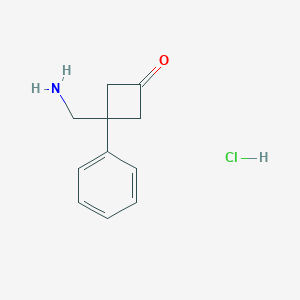
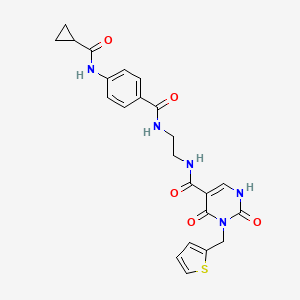
![trans-4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B2747742.png)
![N4-(3-chloro-4-methoxyphenyl)-N6-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2747747.png)
![Ethyl 2-({[1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethylidene]amino}oxy)acetate](/img/structure/B2747748.png)
![1-Iodo-3-(4-propan-2-ylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2747749.png)
![N-[2-(dimethylamino)-2-phenylethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2747750.png)
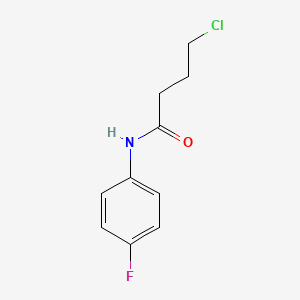
![4-[4-(Benzenesulfonyl)piperidin-1-yl]-6-ethylpyrimidine](/img/structure/B2747752.png)
